molecular formula C12H15NO2 B13978791 1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one CAS No. 1567007-42-4

1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one

Cat. No.: B13978791
CAS No.: 1567007-42-4
M. Wt: 205.25 g/mol
InChI Key: UJFLOGKNXJHMIM-UHFFFAOYSA-N
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Description

1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenylmethyl group

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: The major product would be 1-{[4-(Carboxyphenyl)methyl]pyrrolidin-2-one.

    Reduction: The major product would be 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-ol.

    Substitution: The products would vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidin-2-one ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the hydroxymethylphenylmethyl group.

    Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.

    Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.

Uniqueness: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .

Properties

CAS No.

1567007-42-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c14-9-11-5-3-10(4-6-11)8-13-7-1-2-12(13)15/h3-6,14H,1-2,7-9H2

InChI Key

UJFLOGKNXJHMIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)CO

Origin of Product

United States

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